Cas no 269078-32-2 ((R)-2-METHYLIMIDAZOLIDIN-4-ONE)
(R)-2-METHYLIMIDAZOLIDIN-4-ONE Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Methylimidazolidin-4-one
- F31285
- CID 127263892
- 4-Imidazolidinone, 2-methyl-, (2R)-
- (R)-2-METHYLIMIDAZOLIDIN-4-ONE
-
- Inchi: 1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
- InChI Key: KJQGKEDCVVGBEZ-GSVOUGTGSA-N
- SMILES: O=C1CN[C@@H](C)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 91.7
- XLogP3: -0.6
- Topological Polar Surface Area: 41.1
Experimental Properties
- Density: 1.029±0.06 g/cm3(Predicted)
- Boiling Point: 284.3±33.0 °C(Predicted)
- pka: 15.81±0.40(Predicted)
(R)-2-METHYLIMIDAZOLIDIN-4-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00492-5g |
(R)-2-methylimidazolidin-4-one |
269078-32-2 | 95% | 5g |
$1720 | 2023-09-07 |
(R)-2-METHYLIMIDAZOLIDIN-4-ONE Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (R)-2-METHYLIMIDAZOLIDIN-4-ONE
Recent Advances in the Study of (R)-2-METHYLIMIDAZOLIDIN-4-ONE (CAS: 269078-32-2) in Chemical Biology and Pharmaceutical Research
In recent years, (R)-2-METHYLIMIDAZOLIDIN-4-ONE (CAS: 269078-32-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral imidazolidinone derivative has shown promising potential in various applications, including drug discovery, asymmetric synthesis, and enzyme inhibition. The compound's unique structural features and stereochemical properties make it a valuable building block for the development of novel therapeutics and bioactive molecules.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of (R)-2-METHYLIMIDAZOLIDIN-4-ONE as a key intermediate in the synthesis of potent protease inhibitors. The researchers demonstrated that the compound's rigid ring structure and stereocenter play a crucial role in enhancing binding affinity to target enzymes. Molecular docking studies revealed that the (R)-configuration at the 2-position significantly improves interactions with the active site of several disease-relevant proteases, suggesting its potential as a scaffold for drug development.
Recent advances in synthetic methodology have enabled more efficient production of (R)-2-METHYLIMIDAZOLIDIN-4-ONE with high enantiomeric purity. A 2024 report in Organic Process Research & Development described an improved catalytic asymmetric synthesis route that achieves >99% ee while maintaining excellent yield. This breakthrough addresses previous challenges in large-scale production and makes the compound more accessible for pharmaceutical applications.
In the field of chemical biology, researchers have utilized (R)-2-METHYLIMIDAZOLIDIN-4-ONE as a versatile synthon for constructing complex molecular architectures. Its ability to participate in various ring-opening and functionalization reactions has been exploited to create diverse libraries of bioactive compounds. A recent high-throughput screening study identified several derivatives of this compound with notable activity against neglected tropical diseases.
The pharmaceutical industry has shown growing interest in (R)-2-METHYLIMIDAZOLIDIN-4-ONE due to its favorable pharmacokinetic properties. Preclinical studies have demonstrated that derivatives of this compound exhibit good metabolic stability and membrane permeability, addressing common challenges in drug development. Several patent applications filed in 2023-2024 highlight its potential as a core structure for new classes of CNS-active compounds.
Future research directions for (R)-2-METHYLIMIDAZOLIDIN-4-ONE include exploring its applications in targeted drug delivery systems and as a chiral auxiliary in asymmetric catalysis. The compound's structural versatility and demonstrated biological activity position it as an important tool for advancing both chemical biology research and pharmaceutical development. Continued investigation of its structure-activity relationships will likely yield additional therapeutic candidates in the coming years.
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